1-(4-Bromo-6-fluoro-1H-indazol-1-yl)ethanone is an organic compound belonging to the indazole family. Indazoles are a class of heterocyclic compounds characterized by a benzene ring fused to a pyrazole ring. Indazole derivatives have garnered significant attention in organic and medicinal chemistry due to their diverse biological activities and potential therapeutic applications. []
1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone is a compound belonging to the indazole family, which consists of a benzene ring fused to a pyrazole ring. This specific compound features bromine and fluorine substituents at the 4 and 6 positions of the indazole ring, respectively, along with an ethanone group attached to the nitrogen atom of the indazole. The presence of these halogens contributes to its unique chemical properties and potential biological activities.
The compound is classified as a heterocyclic aromatic organic compound. It is synthesized through various methods involving halogenation and cyclization reactions. Its molecular formula is with a molecular weight of approximately 273.51 g/mol. The IUPAC name reflects its structural complexity, highlighting the functional groups present within the molecule.
The synthesis of 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and pH, as well as purification steps like recrystallization to isolate the desired product in high yield.
The molecular structure can be represented using various notations:
InChI=1S/C9H6BrF.N2O/c1-5(14)13-9-3-6(11)2-8(10)7(9)4-12-13/h2-4H,1H3
CC(=O)N1C2=C(C=N1)C(=CC(=C2)F)Br
The compound has a distinct structure characterized by its indazole core and functional groups that influence its reactivity and interactions in biological systems.
1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone can participate in various chemical reactions:
These reactions are facilitated by the electronic effects of the halogen substituents, which can stabilize intermediates or alter reaction pathways.
The mechanism of action for 1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone is primarily linked to its interactions with biological targets. The presence of halogen atoms enhances lipophilicity, potentially improving membrane permeability and binding affinity to target proteins.
Upon entering biological systems, this compound may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. Its precise mechanism remains an area for further investigation, particularly regarding its therapeutic potential.
Property | Value |
---|---|
Molecular Formula | C9H6BrF N2O |
Molecular Weight | 273.51 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The compound exhibits typical reactivity associated with indazoles, including electrophilic substitution due to the electron-withdrawing nature of the halogens. Its stability under various conditions makes it suitable for further functionalization.
1-(4-bromo-6-fluoro-1H-indazol-1-yl)ethanone has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features that may confer biological activity. Research continues into its use as a scaffold for designing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Its ability to undergo diverse chemical transformations makes it a valuable intermediate in synthetic organic chemistry .
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4